molecular formula C15H14N2O3S B379488 Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 5564-29-4

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No. B379488
CAS RN: 5564-29-4
M. Wt: 295.3g/mol
InChI Key: FXHQPYDEYABRMX-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is an indolyl carboxylic acid . It is a prototype of conformationally restricted analogs of umifenovir .


Synthesis Analysis

This compound can be obtained by a one-pot reaction of ethyl 3-oxo-3- ( -2-phenyl-cyclopropyl)propanoate () with methylammonium acetate and 1,4-benzoquinone in absolute ethanol . The starting 3-oxoester was prepared by the reaction of Meldrum’s acid .


Molecular Structure Analysis

The molecular formula of this compound is C18H17NO3 . The structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

The compound has been used in the synthesis of bioisosteric analogs of umifenovir . The SCH2 fragment separating the indole and benzene rings is changed to a cyclopropane-1,2-diyl ring .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is 295.3 g/mol . It has a topological polar surface area of 51.5 Ų . The compound appears as an off-white to light brown powder with a melting point of 205-209 ºC .

Scientific Research Applications

1. Inhibition of Human 5-Lipoxygenase

Ethyl 5-hydroxyindole-3-carboxylate derivatives, including Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, have been investigated for their potential in inhibiting human 5-lipoxygenase (5-LO), an enzyme involved in pro-inflammatory leukotrienes biosynthesis. This has implications for the pharmacotherapy of inflammatory and allergic diseases. Specifically, certain derivatives displayed significant inhibition potency in cell-free assays and polymorphonuclear leukocytes (Peduto et al., 2014).

2. Antiviral Activity Against Influenza and Hepatitis

Several derivatives of Ethyl 5-hydroxy-1H-indole-3-carboxylates have been synthesized and evaluated for their antiviral activity. They have shown effectiveness against influenza A/New Caledonia/20/99 virus (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Some compounds demonstrated significant activity against a human hepatoma cell line with increased sensitivity to HCV infection (Ivashchenko et al., 2014), (Zhao et al., 2006).

3. Synthesis and Manufacturing Processes

Research has also focused on the synthesis and manufacturing processes of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. The manufacturing synthesis has been detailed, highlighting various methods and discussing the challenges encountered in large-scale production. This research supports the feasibility of larger-scale manufacturing of this compound (Huang et al., 2010).

4. Structural Optimization for Anti-Inflammatory Therapeutics

Structural optimization of 5-hydroxyindole-3-carboxylates has been conducted to enhance their potency as inhibitors of 5-lipoxygenase for potential use in anti-inflammatory therapeutics. Certain derivatives were identified to have high potency against 5-LO and demonstrated marked efficacy in biological systems, suggesting their potential as anti-inflammatory drugs (Karg et al., 2009).

Future Directions

Given its potential biological activity, this compound could be further studied for its antiviral properties . Additionally, the synthesis method could be optimized for better yield and purity .

properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h4-11,20H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHQPYDEYABRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RV Shafigulin, AA Myakishev, EA Il'ina, MM Il'in… - Russian Journal of …, 2011 - Springer
… hydroxy 1,2 dyme thyl 1H benzo[g]indole 3 carboxylate (4), ethyl 5 hydroxy 2 methyl 1 isopropyl 1H indole 3 carboxy late (5), ethyl 5 hydroxy 2 methyl 1 phenyl 1H indole 3 carboxylate (…
Number of citations: 11 link.springer.com
F Du, Q Zhou, W Sun, C Yang, C Wu, L Wang, G Chen - Molecules, 2020 - mdpi.com
… Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (4c). The title product was obtained from ethyl enoate 3c and p-benzoquinone according to the general procedure …
Number of citations: 6 www.mdpi.com
Y Cai, W Zhang, S Lun, T Zhu, W Xu, F Yang, J Tang… - Molecules, 2022 - mdpi.com
Polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb), is an attractive target for new anti-TB agents. In our previous work, we have …
Number of citations: 5 www.mdpi.com

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